molecular formula C12H22O B013564 4,4-Dipropylcyclohexan-1-one CAS No. 123018-62-2

4,4-Dipropylcyclohexan-1-one

Cat. No. B013564
M. Wt: 182.3 g/mol
InChI Key: RPZMJERYWZOQJX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclohexanone derivatives often involves strategies like 1,3-dipolar cycloaddition reactions, which can yield various complex structures, including spiro[4.5]decane systems, demonstrating the versatility of cyclohexanone as a synthetic intermediate (Ong & Chien, 1996). Additionally, stereospecific construction methods for cyclohexane skeletons have been developed, showcasing the ability to precisely control the stereochemistry of the resulting compounds (Morisaki et al., 2008).

Molecular Structure Analysis

Cyclohexanone derivatives exhibit interesting molecular structures, often studied using X-ray crystallography. For instance, the molecular and crystal structures of diphenyl cyclohexenone derivatives provide insights into the stereochemistry and intermolecular interactions that influence their physical properties (Taffenko et al., 1994).

Chemical Reactions and Properties

Cyclohexanone derivatives participate in various chemical reactions, including photochemical processes leading to cycloaddition products and transformations influenced by the presence of substituents, which affect their chemical behavior (Bunce et al., 1991). The Lewis acid-catalyzed reactions of cyclohexanone derivatives with diselenides and disulfides result in the formation of new bonds, illustrating the compound's reactivity and potential for creating new materials (Yu et al., 2009).

Physical Properties Analysis

The physical properties of cyclohexanone derivatives, such as their liquid crystalline behavior, are of interest for materials science applications. Studies on liquid crystalline polymers containing cyclohexanone moieties reveal their potential for use in advanced materials, demonstrating the impact of molecular structure on physical properties (Aly et al., 2013).

Chemical Properties Analysis

The chemical properties of 4,4-dipropylcyclohexan-1-one and related compounds, such as their reactivity in cycloaddition reactions and the influence of substituents on their chemical behavior, are central to their utility in organic synthesis. The ability to undergo selective reactions and form structurally complex products highlights the importance of cyclohexanone derivatives in chemical research (Liu et al., 2009).

Scientific Research Applications

Nanomaterials

  • Field : Nanotechnology
  • Application : The compound is used in the development of conductive water-based printing inks for gravure, flexography, and screen-printing incorporating commercial resins that are already used in the printing industry .
  • Method : The development of the respective conductive materials/pigments is based on the simultaneous (in one step) reduction of silver salts and graphene oxide .
  • Results : The presence of aminophenylsulfonic derivatives is essential for the reduction procedure and in parallel leads to the enrichment of the graphene surface with aminophenylsulfonic groups that provide a high hydrophilicity to the final materials/pigments .

Density, Viscosity, and Sound Speed

  • Field : Physical Chemistry
  • Application : The compound is used to study the density, viscosity, and ultrasonic speed of 4,4’- (Cyclohexane-1,1-diyl)bis (2,6-dibromophenol) in 1,4-Dioxane, Ethyl Acetate, and Tetrahydrofuran at different temperatures .
  • Method : The compound was synthesized and characterized using IR, 1H NMR, 13C NMR, and mass analyses .
  • Results : The findings are analyzed in contexts of solute–solute and solute–solvent interactions. This provides an indication of the structure-breaking or structure-making attributes of the studied compound in solutions of 1,4-dioxane, ethyl acetate, and tetrahydrofuran .

Conformational Analysis

  • Field : Organic Chemistry
  • Application : The compound is used to investigate the stability of cyclohexane derivatives using a combination of molecular modeling kits, conformational analysis, computational chemistry, and polarimetry .
  • Method : Students build selected mono- and disubstituted cyclohexanes using model kits, predict the most stable conformation, and calculate conformational equilibria .
  • Results : The experiment introduces students to the interplay of molecular modeling, computational chemistry, stereochemistry, and optical activity displayed by the cyclohexane family of organic molecules .

Drug Delivery Systems

  • Field : Biomedical Engineering
  • Application : Cyclohexane derivatives can be used in the development of polymeric drug delivery systems . These systems are designed to optimize the therapeutic efficacy of drugs by addressing limitations such as low bioavailability, poor solubility, and short half-life .
  • Method : The drug is incorporated into biodegradable and bio-absorbable polymers, which are then formulated into a device that enables the introduction of the therapeutic substance into the body .
  • Results : The use of these systems can significantly improve drug efficacy and reduce the frequency of dosing .

Polymer Synthesis

  • Field : Polymer Chemistry
  • Application : Cyclohexane derivatives can be used in the synthesis of complex and highly functionalized polymer materials .
  • Method : Recent years have seen the rise of radical decarboxylation as a novel approach to the initiation, functionalization, crosslinking, and degradation of polymers .
  • Results : This approach allows access to exciting new materials and plays a vital role in the development of functional polymers .

Biochemical Analysis

  • Field : Biochemistry
  • Application : Cyclohexane derivatives can be used in the development of DNA-based biosensors for biochemical analysis .
  • Method : DNA and its assembly structure can be applied for detecting specific targets, including nucleic acids, proteins, metal ions, and small biological molecules .
  • Results : The development of DNA-based biosensors based on DNA hybridization can be used to amplify the signals of biosensors, improving their performance .

Environmental Analysis

  • Field : Environmental Science
  • Application : Cyclohexane derivatives can be used in environmental analysis to identify both internal and external factors that could affect a company’s success . This includes finding opportunities, threats, strengths, and weaknesses so that the organization can make a good workforce strategy that fits its goals and objectives .
  • Method : The environmental analysis process usually involves determining the effects on the environment, planning and sampling protocols, sampling environmental population, and estimating sample numbers .
  • Results : Environmental scanning helps organizations plan ahead for changes in the outside world and create strategies to deal with them .

Chemical Synthesis

  • Field : Organic Chemistry
  • Application : Cyclohexane derivatives can be used in chemical synthesis, which is a strategic technique used to identify all internal and external factors that could affect a company’s success .
  • Method : The development of the concept of logical approaches towards synthesis has been evolving over the past several decades . This includes the idea of antithetic approaches and perfected the art of disconnection via retrosynthesis .
  • Results : This approach allows access to exciting new materials and plays a vital role in the development of functional polymers .

Material Science

  • Field : Material Science
  • Application : Cyclohexane derivatives can be used in material science for the development of advanced materials twice as fast and at a fraction of the cost .
  • Method : The big data generated by experiments and simulations has offered unprecedented opportunities for application of data-driven techniques in this field .
  • Results : The use of these systems can significantly improve drug efficacy and reduce the frequency of dosing .

Safety And Hazards

The safety and hazards of a chemical compound refer to its potential to cause harm to humans, animals, or the environment. Unfortunately, specific safety and hazard information for 4,4-Dipropylcyclohexan-1-one is not available in the current literature111213.


properties

IUPAC Name

4,4-dipropylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O/c1-3-7-12(8-4-2)9-5-11(13)6-10-12/h3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPZMJERYWZOQJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CCC(=O)CC1)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379763
Record name 4,4-dipropylcyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Dipropylcyclohexan-1-one

CAS RN

123018-62-2
Record name 4,4-dipropylcyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4,4-Dipropyl-2-cyclohexenone (2.0 g) was dissolved in ethanol (20 ml), 10% palladium/carbon (200 mg) was added to the solution, and the mixture was hydrogenated at 25° C. The catalyst was removed by filtration from the reaction mixture, and the solvent was removed in vacuo to give 4,4-dipropylcyclohexanone. The product was dissolved in methanol/water=1/1 (20 ml). Hydroxylamine hydrochloride (1.55 g) and sodium acetate (1.83 g) were added to the solution, and the mixture was stirred with heating at 50° C. for 12 hours. After removing the methanol in vacuo, the residue was extracted with ethyl acetate. The organic layer was washed with water, and the solvent was removed in vacuo. The residue was purified by a silica gel chromatography (eluent: gradient from 100% hexane/0% ethyl acetate to 0% hexane/100% ethyl acetate) to give 1.4 g of 4,4-dipropylcyclohexanone oxime. A solution of the product in tetrahydrofuran (10 ml) was added dropwise to a solution of lithium aluminium hydride (420 mg) in tetrahydrofuran (10 ml) under ice-cooling, and the mixture was stirred. After 3 hours, the reaction was quenched by adding water (0.42 ml), 15% aqueous sodium hydroxide (0.42 ml), and then water (1.26 ml) dropwise to the reaction mixture. The precipitate was filtered off and then the solvent was removed in vacuo. The residue was dissolved in 2 mol/l aqueous hydrochloric acid, washed with diethyl ether, basified with 2 mol/l aqueous sodium hydroxide, and then extracted with chloroform. The organic layer was concentrated under reduced pressure to give 165 mg of 4,4-dipropylcyclohexylamine. The product (100 mg) was dissolved in ethyl acetate (5 ml), and 4-hydroxy-3-methoxyphenyacetic acid (100 mg) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (110 mg) were added to the solution, and the mixture was stirred at 25° C. for 12 hours. The reaction mixture was washed with water and then the solvent was removed in vacuo. The residue was purified by a silica gel chromatography (eluent: gradient from 100% hexane/0% ethyl acetate to 0% hexane/100% ethyl acetate) to give 120 mg of the desired compound.
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Synthesis routes and methods II

Procedure details

To a suspension of 10% palladium on carbon (0.1 equivalents) in ethyl acetate was added 4,4 dipropylcyclohex-2-enone, prepared as described in Example 3. The reaction mixture was hydrogenated at 300N/m2 hydrogen in a Parr hydrogenation apparatus at room temperature until hydrogen uptake has ceased (0.5-5 hours). The catalyst was removed by filtration through celite and the filtrate was concentrated to give the desired product as a colorless oil. The product was used without further purification. Yield 98%.
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98%

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